![molecular formula C16H12Br2 B013510 9,10-Bis(bromomethyl)anthracene CAS No. 34373-96-1](/img/structure/B13510.png)
9,10-Bis(bromomethyl)anthracene
Overview
Description
9,10-Bis(bromomethyl)anthracene is a cyclic compound with the chemical formula C16H12Br2 . It falls under the category of bromomethylated anthracenes . This compound is of interest in synthetic chemistry due to its potential as a synthetic intermediate and its relevance in various research applications .
Molecular Structure Analysis
The molecular structure of 9,10-Bis(bromomethyl)anthracene consists of two bromomethyl groups attached to the anthracene core. The bromine atoms are positioned at the 9th and 10th carbon atoms of the anthracene ring system. The compound exhibits a melting point above 230°C , indicating its stability .
Scientific Research Applications
Antitumor Activity
9,10-Bis(bromomethyl)anthracene has been shown to exhibit high antitumor activity against Ehrlich ascites tumor in mice .
Fluorescence Tracing
Anthracene, the parent compound of 9,10-Bis(bromomethyl)anthracene, is colorless but exhibits fluorescence under ultraviolet radiation. This property makes it useful as a UV tracer, for example, in the conformal coatings applied in printed wiring boards .
Upconversion Applications
Anthracene derivatives, such as 9,10-Bis(phenylethynyl)anthracene, are promising candidates to increase the apparent anti-Stokes shift. They have shown great promise in solution-based upconversion (UC) applications .
Mechanism of Action
Target of Action
It has been reported to show high antitumor activity against ehrlich ascites tumor in mice , suggesting that it may interact with cellular components involved in tumor growth and proliferation.
Mode of Action
It is known to participate in diels-alder cycloaddition reactions . In these reactions, 9,10-Bis(bromomethyl)anthracene acts as a diene, reacting with dienophiles to form cycloadducts . This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure and function.
Result of Action
9,10-Bis(bromomethyl)anthracene has been reported to exhibit antitumor activity against Ehrlich ascites tumor in mice . This suggests that the compound’s action results in the inhibition of tumor growth and proliferation.
Action Environment
The action of 9,10-Bis(bromomethyl)anthracene may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature . Additionally, it is classified as very toxic to aquatic life with long-lasting effects , indicating that its action and stability could be influenced by the presence of water and other environmental conditions.
properties
IUPAC Name |
9,10-bis(bromomethyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMDXGFCREMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346067 | |
Record name | 9,10-Bis(bromomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(bromomethyl)anthracene | |
CAS RN |
34373-96-1 | |
Record name | 9,10-Bis(bromomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-BIS(BROMOMETHYL)ANTHRACENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 9,10-Bis(bromomethyl)anthracene in polymer chemistry?
A1: 9,10-Bis(bromomethyl)anthracene serves as a key reagent for incorporating the 9,10-anthracenylidene (AN) chromophore into polymers. This incorporation is typically achieved through reactions with polystyryllithium (PSLi) or similar organometallic polymers. [, ] The resulting AN-labeled polymers are valuable for studying various phenomena, including fluorescence quenching kinetics and electronic communication in bimetallic systems. [, ]
Q2: What challenges arise when using 9,10-Bis(bromomethyl)anthracene to incorporate the AN chromophore into polymers?
A2: While 9,10-Bis(bromomethyl)anthracene can effectively incorporate AN into polymers, challenges arise due to side reactions. Research indicates that lithium-halogen exchange reactions can occur, leading to the linking of multiple AN groups and potentially affecting the desired polymer properties. [] This effect was observed in reactions with model lithium carbanions like 3,3-dimethyl-1,1-diphenyl-1-lithiobutane and 9-methylfluorenyllithium. []
Q3: Beyond polymer chemistry, what other applications utilize 9,10-Bis(bromomethyl)anthracene?
A4: 9,10-Bis(bromomethyl)anthracene acts as a versatile building block in various chemical syntheses. For instance, it's used to synthesize 9,10-bis(cyclopentadienylmethyl)anthracene, a precursor for creating bimetallic anthracene-bridged organometallic complexes. [] Additionally, it plays a role in synthesizing water-soluble macrocyclic anthracenophanes, which hold potential for size-selective molecular recognition. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.